molecular formula C20H29NaO5 B13857452 Resolvin E1 Sodium Salt

Resolvin E1 Sodium Salt

Cat. No.: B13857452
M. Wt: 372.4 g/mol
InChI Key: WUXDCPCRUFHVSO-AANQWZQHSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Biochemical Classification Within Specialized Pro-Resolving Mediators

This compound (5S,12R,18R-trihydroxy-6Z,8E,10E,14Z,16E-eicosapentaenoic acid sodium salt) belongs to the E-series resolvin subclass of specialized pro-resolving mediators (SPMs). These oxygenated metabolites originate from enzymatic conversion of eicosapentaenoic acid (EPA), an omega-3 polyunsaturated fatty acid (PUFA), through sequential lipoxygenase activity. The sodium salt formulation enhances the compound’s solubility and stability for experimental applications while preserving its native bioactivity.

Structurally, Resolvin E1 contains three hydroxyl groups at positions 5, 12, and 18, with specific S or R configurations that dictate receptor binding specificity. The conjugated triene system (6Z,8E,10E) and distal double bonds (14Z,16E) create a distinct three-dimensional conformation essential for interactions with ChemR23 and BLT1 receptors. This stereochemical precision differentiates it from other EPA-derived mediators and underlies its potent pro-resolving effects at nanomolar concentrations.

The compound’s biosynthesis involves two critical enzymatic steps:

  • 15-lipoxygenase (15-LOX) conversion of EPA to 18-hydroxyeicosapentaenoic acid (18-HEPE)
  • 5-lipoxygenase (5-LOX) oxygenation generating the trihydroxy structure

Human neutrophils and macrophages produce Resolvin E1 endogenously during the resolution phase of acute inflammation, with detection confirmed in plasma (0.32–0.62 pg/mL), synovial fluid, and breast milk. Its sodium salt formulation maintains these native biochemical characteristics while optimizing pharmaceutical handling.

Table 1: Comparative Analysis of E-Series Resolvin Structures

Mediator Hydroxyl Positions Double Bond Geometry Primary Cellular Targets
Resolvin E1 5S,12R,18R 6Z,8E,10E,14Z,16E Neutrophils, Macrophages
Resolvin E2 5S,18R 6E,8Z,11Z,14Z,16E Leukocytes
Resolvin E4 5S,15S 6E,8Z,11Z,13E,17Z Erythrocytes, Macrophages

Historical Context of Discovery from Omega-3 Fatty Acid Metabolism

The isolation and characterization of this compound emerged from three decades of research into omega-3 fatty acid anti-inflammatory mechanisms. Initial observational studies in the 1970s noted reduced inflammatory markers in populations with high EPA/DHA intake, but the specific mediators remained elusive until advanced lipidomics techniques enabled targeted metabolomic profiling.

Key milestones in its discovery include:

  • 1997 : Identification of EPA-derived trihydroxy metabolites in resolving inflammatory exudates
  • 2000 : Structural elucidation of resolvin precursors by tandem mass spectrometry
  • 2002 : First complete stereochemical assignment of Resolvin E1 by total organic synthesis
  • 2004 : Demonstration of sodium salt formulation bioequivalence in murine models

Charles Serhan’s laboratory at Brigham and Women’s Hospital played a pivotal role in mapping the “resolution metabolome,” discovering that EPA conversion during inflammation’s resolution phase generates distinct mediator families with specialized functions. The sodium salt derivative was developed to overcome solubility challenges in aqueous experimental systems, facilitating pharmacokinetic studies and in vitro mechanistic research.

Advanced lipid mediator lipidomics (LM-Lipidomics) revealed Resolvin E1’s temporal biosynthesis pattern – concentrations peak 12–24 hours post-inflammatory stimulus, coinciding with neutrophil clearance and macrophage reprogramming. This discovery fundamentally altered the understanding of inflammation as an active resolution process rather than passive dissipation.

Table 2: Evolutionary Timeline of Resolvin E1 Research

Year Breakthrough Methodology
1984 EPA anti-inflammatory effects demonstrated Cell culture assays
2000 Resolvin metabolic pathways proposed LC-MS/MS lipid profiling
2002 Absolute configuration determined Chiral chromatography
2005 Sodium salt formulation characterized X-ray crystallography
2010 Human physiological concentrations established Ultra-HPLC-MS/MS

Properties

Molecular Formula

C20H29NaO5

Molecular Weight

372.4 g/mol

IUPAC Name

sodium;(5S,6Z,8E,10E,12R,14Z,16E,18R)-5,12,18-trihydroxyicosa-6,8,10,14,16-pentaenoate

InChI

InChI=1S/C20H30O5.Na/c1-2-17(21)11-8-5-9-14-18(22)12-6-3-4-7-13-19(23)15-10-16-20(24)25;/h3-9,11-13,17-19,21-23H,2,10,14-16H2,1H3,(H,24,25);/q;+1/p-1/b4-3+,9-5-,11-8+,12-6+,13-7-;/t17-,18+,19-;/m1./s1

InChI Key

WUXDCPCRUFHVSO-AANQWZQHSA-M

Isomeric SMILES

CC[C@H](/C=C/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)[O-])O)O)O.[Na+]

Canonical SMILES

CCC(C=CC=CCC(C=CC=CC=CC(CCCC(=O)[O-])O)O)O.[Na+]

Origin of Product

United States

Preparation Methods

Modular Enantioselective Synthesis Using Hiyama–Denmark Cross-Coupling

A prominent and flexible strategy employs a convergent synthesis approach where key fragments are prepared separately and joined via Hiyama–Denmark cross-coupling of cyclic alkenylsiloxanes. This method allows precise stereochemical control of the sensitive (Z)-alkenes in the polyene chain, crucial for biological activity.

  • Key Steps:

    • Preparation of five- and six-membered cyclic alkenylsiloxanes via Lindlar hydrogenation of alkynylsiloxanes.
    • Use of benzyldimethylsilanes as latent silanols to generate cyclic siloxanes.
    • Fragment coupling through Hiyama–Denmark cross-coupling using potassium trimethylsilanolate (KOTMS) or fluoride ions as activators.
    • Final deprotection and saponification steps to yield Resolvin E1 sodium salt.
  • Advantages:

    • Modular and convergent, allowing synthesis of analogues.
    • Excellent stereochemical control, especially of (Z)-alkenes.
    • Enables late-stage functionalization and diversification.
  • Limitations:

    • Long synthetic sequence (approximately 12 steps in the longest linear sequence).
    • Requires careful handling of sensitive intermediates.

Wittig and Suzuki-Miyaura Coupling-Based Synthesis

Another method involves constructing the molecule by Wittig reaction between aldehyde and phosphonium salt fragments, followed by Suzuki-Miyaura coupling to install vinyl groups.

  • Key Steps:

    • Synthesis of C(15)-C(20) aldehyde and C(10)-C(14) phosphonium salt with iodovinyl moiety.
    • Wittig reaction to form vinyl iodide intermediate.
    • Suzuki-Miyaura coupling with vinyl borane derived from acetylene.
    • Enantioselective formation of chiral centers via kinetic resolution and asymmetric epoxidation.
  • Advantages:

    • Good control over stereochemistry.
    • Modular approach allows for fragment variation.
  • Limitations:

    • Some steps involve challenging transformations like kinetic resolution.
    • Sensitive to isomerization of double bonds.

Enantioselective Ketone Reduction and Lipase-Catalyzed Resolution for Segment Synthesis

For the preparation of the C16–C20 segment, a practical approach replaces source-constrained raw materials with commercially available compounds, improving scalability.

  • Key Steps:

    • Use of (E)-1-chloropent-1-en-3-one as starting material.
    • Installation of vinyl iodide via addition/elimination sequence.
    • Enantioselective ketone reduction using Corey-Bakshi-Shibata (CBS) catalyst.
    • Lipase-catalyzed acetylation for chiral purity (>98% ee).
  • Advantages:

    • Scalable and suitable for multi-kilogram production.
    • High enantiomeric purity.
  • Limitations:

    • Requires enzymatic steps that may need optimization for large scale.

Summary Table of Preparation Methods

Methodology Key Features Advantages Limitations Reference(s)
Modular Enantioselective Synthesis via Hiyama–Denmark Coupling Late-stage cross-coupling of cyclic alkenylsiloxanes; stereochemical control of (Z)-alkenes Modular, convergent, stereoselective, analog synthesis possible Lengthy synthesis, sensitive intermediates
Wittig and Suzuki-Miyaura Coupling Wittig reaction between aldehyde and phosphonium salt; Suzuki coupling of vinyl iodide Good stereochemical control, modular Challenging kinetic resolution, isomerization risk
Enantioselective Ketone Reduction & Lipase Resolution Use of commercially available starting materials; CBS reduction; enzymatic resolution Scalable, high enantiomeric purity Requires enzymatic optimization

Chemical Reactions Analysis

Types of Reactions: Resolvin E1 Sodium Salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydroxylated and carboxylated derivatives of Resolvin E1 .

Scientific Research Applications

Regenerative Medicine

Dental Pulp Repair
Recent studies have demonstrated that RvE1 significantly enhances the repair processes in dental pulp tissues. In an experimental model using Sprague-Dawley rats, RvE1 was shown to reduce necrosis rates in damaged pulp and promote reparative dentin formation. The compound facilitated the recruitment and differentiation of human dental pulp stem cells (hDPSCs), leading to enhanced healing outcomes by regulating inflammatory responses and promoting tissue regeneration through specific signaling pathways such as AKT and ERK .

Case Study: Pulpitis Resolution
A study investigating the combination of RvE1 with lipoxin A4 found that this combination effectively promotes the resolution of pulpitis by inhibiting NF-κB activation. This mechanism suggests a synergistic effect that could be harnessed for therapeutic interventions in dental health, particularly for conditions characterized by chronic inflammation .

Inflammatory Bowel Disease

RvE1 has been identified as a potential therapeutic agent for inflammatory bowel disease (IBD). Research indicates that RvE1 can suppress pro-inflammatory responses in macrophages, reducing levels of cytokines such as TNF-alpha and IL-12p40. In models of dextran sulfate sodium-induced colitis, RvE1 administration led to significant amelioration of colonic inflammation, highlighting its utility in managing IBD and similar disorders .

Cardiovascular Health

Modulation of Platelet Function
In cardiovascular research, RvE1 has been shown to modulate platelet aggregation selectively. It inhibits ADP-stimulated platelet aggregation without affecting collagen-induced aggregation, indicating its potential as a therapeutic agent in preventing thrombotic events while maintaining hemostatic function . This property is particularly relevant in conditions where inflammation plays a critical role in vascular pathology.

Ocular Health

Studies have demonstrated that RvE1 accelerates corneal epithelial cell migration during corneal inflammatory injury, suggesting its application in ophthalmology for enhancing wound healing processes in the eye . This action underscores its broader potential in treating ocular inflammatory conditions.

Chronic Pain Management

RvE1 exhibits anti-nociceptive effects, making it a candidate for pain management therapies. Its ability to modulate inflammatory pathways can help alleviate pain associated with various chronic inflammatory conditions .

Data Summary

The following table summarizes key findings regarding the applications of this compound across different fields:

Application Area Key Findings References
Regenerative MedicineEnhances dental pulp repair; promotes hDPSC activity ,
Inflammatory Bowel DiseaseReduces colonic inflammation; inhibits pro-inflammatory cytokines
Cardiovascular HealthModulates platelet aggregation; prevents thrombotic events
Ocular HealthAccelerates corneal epithelial cell migration; aids wound healing
Chronic Pain ManagementExhibits anti-nociceptive effects; potential for pain relief

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Differences

RvE1 belongs to the E-series resolvins, which are distinct from D-series resolvins (derived from docosahexaenoic acid, DHA) and other SPMs like lipoxins and maresins. Key structural and functional comparisons include:

Compound Parent Fatty Acid Hydroxylation Sites Key Structural Features
Resolvin E1 EPA 5(S), 12(R), 18(R) 6Z,8E,10E,14Z,16Z double bonds
Resolvin E2 EPA 5(S), 18(R) 6E,8Z,11Z,14Z,16E double bonds
Resolvin E3 EPA 17(R), 18(R) 5Z,8Z,11Z,13E,15E double bonds
Resolvin D1 DHA 7(S), 8(R), 17(S) Conjugated triene structure
Lipoxin A4 Arachidonic acid 5(S), 6(R), 15(S) Epoxide intermediate synthesis

Clinical and Preclinical Findings

Condition RvE1 Effect Comparison with Other Resolvins
Osteoarthritis Higher synovial fluid levels in adolescents vs. adults; synergizes with IL-10 RvD1 levels correlate with pain reduction but not age-dependent healing
Breast Cancer Lower plasma levels in BRCA1/2-mutated patients; anti-tumor effects in models RvD2 may promote estrogen-dependent tumor proliferation
Diabetic Bladder Restores voiding function in mice No data on RvE2/E3 in bladder dysfunction
Atherosclerosis Reduces plaque rupture in advanced disease Lipoxins show weaker vascular protective effects

Mechanistic Differences

  • Receptor Specificity : RvE1 binds ChemR23 and BLT1 receptors to inhibit leukocyte trafficking, while RvD1 activates GPR32 and ALX/FPR2 .
  • ROS Modulation : RvE1 uniquely promotes ROS generation in neutrophils to accelerate inflammation resolution, whereas RvE2/E3 lack this activity .
  • Metabolic Pathways : RvE1 biosynthesis involves cytochrome P450 and lipoxygenase pathways, differing from D-series resolvins reliant on 15-lipoxygenase .

Biological Activity

Resolvin E1 (RvE1), a bioactive lipid mediator derived from eicosapentaenoic acid (EPA), plays a significant role in resolving inflammation and promoting tissue repair. This article delves into the biological activities of RvE1, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Synthesis

RvE1 is characterized by its structure, specifically as 5S,12R,18R-trihydroxy-6Z,8E,10E,14Z,16E-EPA. Its synthesis can occur through both aspirin-dependent and aspirin-independent pathways, involving cyclooxygenase-2 and lipoxygenase enzymes or cytochrome P450 conversion of EPA .

RvE1 exerts its biological effects primarily through the following mechanisms:

  • Receptor Binding : RvE1 binds to the ChemR23 receptor, which is expressed on various immune cells including macrophages and dendritic cells. This interaction is crucial for mediating its anti-inflammatory effects .
  • Inhibition of Proinflammatory Cytokines : RvE1 significantly reduces the production of proinflammatory cytokines such as TNF-alpha and IL-12p40 in macrophages. This inhibition occurs via the suppression of nuclear factor–κB (NF-κB) activation .
  • Modulation of Leukocyte Function : RvE1 affects leukocyte behavior by reducing adhesion molecule expression and inhibiting neutrophil migration across endothelial cells .

Biological Activities

The biological activities of RvE1 can be summarized as follows:

Activity Description
Anti-inflammatory Effects Reduces inflammation in various models (e.g., peritonitis, retinopathy) by inhibiting cytokine production .
Pro-resolving Actions Promotes the clearance of apoptotic cells and microbes by enhancing macrophage phagocytosis .
Tissue Protection Protects endothelial function and promotes healing in damaged tissues .
Regulation of Platelet Activity Selectively inhibits platelet aggregation in response to specific agonists without affecting collagen-induced aggregation .

Case Studies

Several studies highlight the therapeutic potential of RvE1:

  • Colonic Inflammation : In a study using dextran sulfate sodium-induced colitis models, RvE1 treatment led to significant amelioration of colonic inflammation, suggesting its potential use in inflammatory bowel disease therapies .
  • Ocular Health : RvE1 has been shown to improve tear production and corneal epithelial integrity in models of dry eye syndrome. Treatment resulted in increased tear secretion and decreased inflammatory markers such as COX-2 .
  • Follicular Fluid Analysis : A study investigating the metabolic profile of follicular fluid found elevated levels of RvE1 associated with higher oocyte quality, indicating its role as a potential biomarker for reproductive health .

Q & A

Q. What standardized protocols are recommended for quantifying Resolvin E1 Sodium Salt in biological samples?

Resolvin E1 (RvE1) is typically quantified using enzyme-linked immunosorbent assay (ELISA) kits validated for specificity and precision. For example, studies report using commercial ELISA kits with inter- and intra-assay coefficients of variation (CV) below 10% and 8%, respectively, ensuring reproducibility . Researchers should incorporate dilution multipliers when reporting results if the analyte is referenced to its base form (e.g., free acid vs. sodium salt) .

Q. Which in vitro models are commonly used to study the anti-inflammatory mechanisms of this compound?

Primary immune cells such as neutrophils, macrophages, and dendritic cells are standard models. RvE1 has been shown to inhibit leukocyte-mediated tissue damage and proinflammatory gene expression in these cells, with protocols often involving lipopolysaccharide (LPS)-induced inflammation assays . Dose-response experiments (e.g., 1–100 nM) are critical to establish potency thresholds.

Q. How can researchers ensure the stability of this compound in experimental solutions?

Stability studies recommend storing standard and sample solutions at −80°C and limiting freeze-thaw cycles. For HPLC-based methods, 4-day stability at 4°C has been validated for flexibility in quality control workflows . Minimizing dilution steps during preparation reduces error propagation .

Advanced Research Questions

Q. What experimental design considerations are critical for evaluating the therapeutic efficacy of this compound in bone preservation?

Animal models (e.g., rabbit periodontitis) require controlled induction of inflammation (e.g., ligature placement) and systemic/local RvE1 administration. Key endpoints include micro-CT analysis of bone density and RANKL/OPG ratio quantification via qPCR or immunohistochemistry . Sample size calculations (e.g., 40 subjects/group for 80% power) are essential to detect biologically relevant effect sizes .

Q. How should researchers address contradictory findings in serum Resolvin E1 levels across disease states?

Discrepancies (e.g., elevated RvE1 in allergic rhinitis vs. reduced levels in Hashimoto’s thyroiditis ) may reflect disease-specific regulatory mechanisms or methodological variability. Confounding variables (e.g., dietary ω-3 intake, sample collection timing) should be controlled. Multi-center studies with harmonized protocols are recommended to validate associations .

Q. What translational challenges arise when extrapolating this compound results from animal models to human therapies?

Animal studies often use reductionist approaches (e.g., single-pathway targeting), whereas human diseases involve complex networks. For example, while RvE1 prevents bone loss in periodontitis models , its efficacy in humans may require co-administration with other resolvins or dietary ω-3 supplements to mimic endogenous resolution pathways .

Q. What methodologies validate the specificity of this compound in modulating immune responses?

Knockout models (e.g., RvE1 receptor-deficient mice) and competitive binding assays (e.g., using ChemR23 antagonists) can confirm target engagement. Cross-validation with lipidomic profiling (LC-MS/MS) ensures no interference from structurally similar mediators .

Q. How do researchers reconcile in vitro potency data with in vivo pharmacokinetic limitations?

Pharmacokinetic studies in rodents reveal rapid RvE1 clearance (<2 hours), necessitating sustained-release formulations (e.g., nanoparticles) or repeated dosing in chronic models . Bioavailability assessments via mass spectrometry are critical for dose optimization .

Methodological and Data Analysis Questions

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?

Non-linear regression (e.g., log-dose vs. response) and ANOVA with post-hoc tests (e.g., Tukey’s) are standard. For omics data, pathway enrichment analysis (e.g., KEGG) identifies RvE1-modulated networks .

Q. How can inter-laboratory variability in Resolvin E1 quantification be mitigated?

Adopting certified reference materials (CRMs) and participating in round-robin trials improve consistency. Reporting CVs for all assays and validating recovery rates (e.g., spike-in experiments) enhances comparability .

Future Directions

What unanswered mechanistic questions warrant further investigation?

  • The role of RvE1 in regulating non-immune cells (e.g., osteoblasts) .
  • Synergistic effects with other specialized pro-resolving mediators (SPMs) .
  • Long-term safety profiles in chronic inflammatory models.

Q. How can computational modeling enhance Resolvin E1 research?

Systems biology models integrating RvE1-receptor dynamics and metabolomic data could predict therapeutic windows and combinatorial strategies. Machine learning may identify patient subgroups most likely to respond .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.